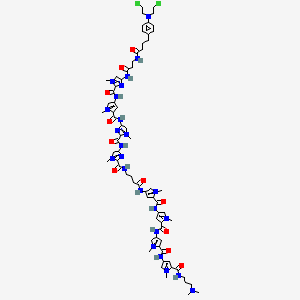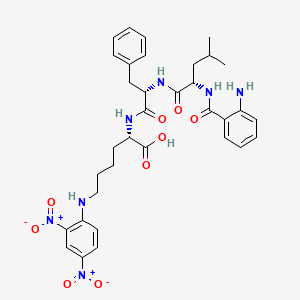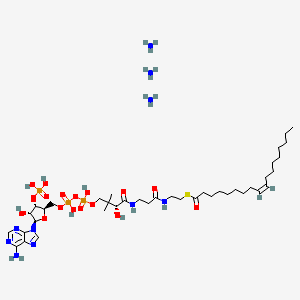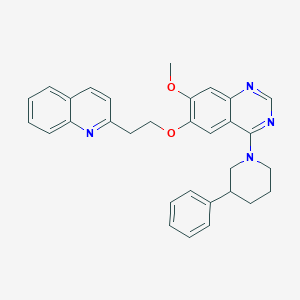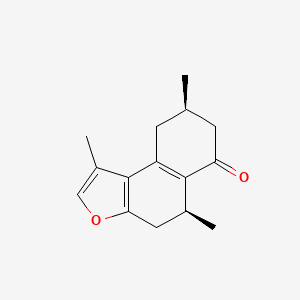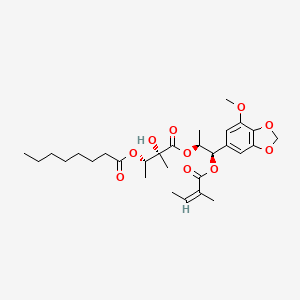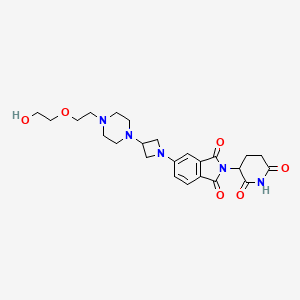
E3 Ligase Ligand-linker Conjugate 22
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
E3 Ligase Ligand-linker Conjugate 22: is a specialized compound used in the field of targeted protein degradation. It is a part of the proteolysis-targeting chimera (PROTAC) technology, which involves the use of bifunctional molecules to induce the degradation of specific proteins. This compound incorporates a ligand for the E3 ubiquitin ligase and a linker, facilitating the recruitment of the E3 ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of E3 Ligase Ligand-linker Conjugate 22 involves multiple steps, starting with the preparation of the ligand for the E3 ubiquitin ligase. This is followed by the attachment of a linker molecule. The synthetic route typically involves:
Ligand Synthesis: The ligand for the E3 ligase is synthesized using standard organic synthesis techniques, often involving multiple steps of functional group transformations.
Linker Attachment: The linker is attached to the ligand through a series of coupling reactions, which may involve the use of coupling reagents such as EDCI or DCC.
Purification: The final product is purified using chromatographic techniques to ensure high purity
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated synthesis and purification systems to handle large quantities of reagents and products .
Analyse Des Réactions Chimiques
Types of Reactions: E3 Ligase Ligand-linker Conjugate 22 undergoes various chemical reactions, including:
Substitution Reactions: Involving the replacement of functional groups on the ligand or linker.
Coupling Reactions: Used to attach the linker to the ligand.
Oxidation and Reduction Reactions: To modify the functional groups on the ligand or linker.
Common Reagents and Conditions:
Coupling Reagents: EDCI, DCC
Solvents: DMF, DMSO
Catalysts: Palladium-based catalysts for certain coupling reactions.
Major Products: The major product of these reactions is the this compound itself, which is then used in the synthesis of PROTAC molecules .
Applications De Recherche Scientifique
E3 Ligase Ligand-linker Conjugate 22 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used in the synthesis of PROTACs for targeted protein degradation.
Biology: Facilitates the study of protein function and regulation by enabling the selective degradation of target proteins.
Medicine: Potential therapeutic applications in the treatment of diseases such as cancer, where the degradation of specific proteins can inhibit disease progression.
Industry: Used in the development of new drugs and therapeutic agents
Mécanisme D'action
The mechanism of action of E3 Ligase Ligand-linker Conjugate 22 involves the formation of a ternary complex with the target protein and the E3 ubiquitin ligase. This complex facilitates the transfer of ubiquitin molecules to the target protein, marking it for degradation by the proteasome. The molecular targets and pathways involved include the ubiquitin-proteasome system, which is responsible for the regulated degradation of proteins within the cell .
Comparaison Avec Des Composés Similaires
E3 Ligase Ligand-linker Conjugate 22 can be compared with other similar compounds used in PROTAC technology, such as:
Cereblon Ligands: Used in the synthesis of PROTACs targeting different proteins.
Von Hippel-Lindau (VHL) Ligands: Another class of E3 ligase ligands used in PROTACs.
MDM2 Ligands: Used in the degradation of proteins involved in cancer progression .
Uniqueness: this compound is unique due to its specific ligand and linker combination, which provides high affinity and specificity for the target protein and E3 ligase, making it a valuable tool in targeted protein degradation .
Propriétés
Formule moléculaire |
C24H31N5O6 |
|---|---|
Poids moléculaire |
485.5 g/mol |
Nom IUPAC |
2-(2,6-dioxopiperidin-3-yl)-5-[3-[4-[2-(2-hydroxyethoxy)ethyl]piperazin-1-yl]azetidin-1-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C24H31N5O6/c30-10-12-35-11-9-26-5-7-27(8-6-26)17-14-28(15-17)16-1-2-18-19(13-16)24(34)29(23(18)33)20-3-4-21(31)25-22(20)32/h1-2,13,17,20,30H,3-12,14-15H2,(H,25,31,32) |
Clé InChI |
HDCPKHYJVQQVIK-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CC(C4)N5CCN(CC5)CCOCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


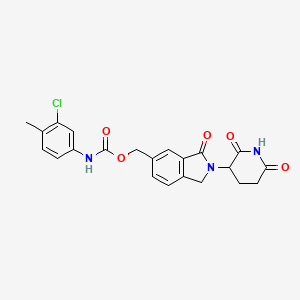
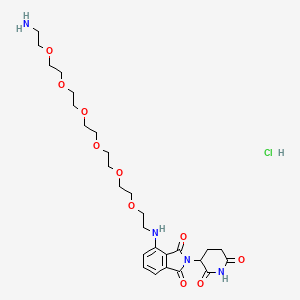
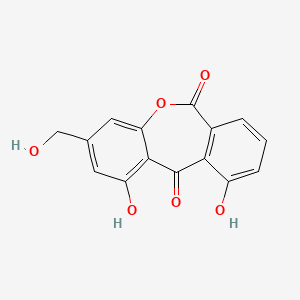
![[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-imidazo[1,5-a]indol-6-yl]methyl N-[2-fluoro-5-(trifluoromethoxy)phenyl]carbamate](/img/structure/B12375798.png)


